N-Phthaloyl-L-glutamine
Overview
Description
N-Phthaloyl-L-glutamine is a derivative of the amino acid L-glutamine, which has been modified by the introduction of a phthaloyl group. This modification can alter the chemical and physical properties of the amino acid, making it a subject of interest in various chemical and biochemical studies. The phthaloyl group is a derivative of phthalic acid and is known for its role in the formation of amide bonds with amino groups, which can be useful in peptide synthesis and other organic reactions .
Synthesis Analysis
The synthesis of derivatives of L-glutamine, such as N-phthaloyl-L-glutamine, can be achieved through reactions with phthalic anhydride. A study has described the preparation of phthalyl-L-glutamic acid, which is closely related to N-phthaloyl-L-glutamine, by heating L-glutamic acid with phthalic anhydride at high temperatures . This method suggests that similar conditions could be used to synthesize N-phthaloyl-L-glutamine, although the specific details for this compound are not provided in the papers.
Molecular Structure Analysis
The molecular structure of N-phthaloyl-L-glutamine derivatives can be complex and is often studied using crystallography. For example, the crystal and molecular structure of a complex formed between cytosine and N,N-phthaloyl-DL-glutamic acid, a compound similar to N-phthaloyl-L-glutamine, was determined using X-ray diffraction. The study revealed that the complex is formed by hydrogen bonds between the oxygen atoms of the ionized α-carboxyl group of glutamic acid and the nitrogen atoms of cytosine . This information provides insights into how N-phthaloyl-L-glutamine might interact with other molecules.
Chemical Reactions Analysis
N-Phthaloyl-L-glutamine can participate in various chemical reactions due to the presence of the phthaloyl group. The phthaloyl group can act as a protecting group for the amino functionality, which can be useful in peptide synthesis. For instance, N-phthaloyl-L-glutamic anhydride has been used as a chiral γ-glutamyl transfer reagent, facilitating the synthesis of γ-glutamyl amino acids without racemization . This suggests that N-phthaloyl-L-glutamine could also be involved in similar transfer reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-phthaloyl-L-glutamine derivatives are influenced by the phthaloyl group. The presence of this group can increase the molecular weight and change the solubility and reactivity of the molecule. For example, the synthesis of poly[N5-(2-hydroxyethyl)-L-glutamine] by aminolysis of poly(γ-benzyl-L-glutamate) demonstrates how the introduction of different groups can affect the solubility and reactivity of glutamine derivatives . Although the specific properties of N-phthaloyl-L-glutamine are not detailed in the provided papers, it can be inferred that its properties would be significantly altered from those of L-glutamine due to the phthaloyl modification.
Scientific Research Applications
Synthesis and Derivatives
N-Phthaloyl-L-glutamine plays a crucial role in the synthesis of various compounds. For example, protected L-glutamic acid, using phthaloyl as a protecting group, can lead to the synthesis of N-phthaloyl-L-glutamic acid anhydride. This anhydride can then react with different solutions to produce compounds like N-phthaloyl-L-theanine and N-phthaloyl-L-glutamine. These processes are significant in producing L-theanine and L-glutamine with good yields (Jiao Qing-cai, 2005).
Amino Acid Analysis
N-Phthaloyl-L-glutamine is used in the synthesis of amino acids for analytical purposes. The phthaloyl method facilitates the synthesis of gamma-L-glutamyl peptides, which can be used in the analysis of various biochemical and physiological processes. This method aids in the preparation of a wide range of amino acids and related compounds (Mary E. Anderson & A. Meister, 1985).
Photochemical Studies
Exploratory photochemical studies have utilized N-phthaloyl derivatives of amino acids like glutamic acid for understanding reaction pathways in chemistry. These studies help to determine the preferences and competition between different reaction pathways in the excited state (U. Yoon et al., 1999).
Metabolic Engineering
N-Phthaloyl-L-glutamine is indirectly involved in metabolic engineering, where it's related to the production of L-glutamine. Enhancements in L-glutamine production have significant implications in the food and pharmaceutical industries. Strategies like mutagenesis, metabolic approaches, and pH control strategies are employed to increase L-glutamine yield (Qinglan Lv et al., 2021).
Enzyme Specificity Studies
The phthaloyl method, involving N-phthaloyl-L-glutamine, has been used in studies exploring the specificity of enzymes like gamma-glutamyl cyclotransferase. Such studies are important for understanding enzyme behavior and can be used in preparing specific peptides from their racemic mixtures (A. Szewczuk & G. E. Connell, 1975).
Transporter Analysis
N-Phthaloyl-L-glutamine's related compounds like L-glutamine are crucial in studies of transport mechanisms in biological systems. Understanding how substances like L-glutamine are transported across cell membranes is vital in neuroscience and cellular biology (H. Varoqui et al., 2000).
Clinical Research Applications
In clinical research, compounds related to N-phthaloyl-L-glutamine, such as L-glutamine, have been studied for their potential benefits in enhancing recovery in critically ill patients. This research is crucial for improving clinical nutrition and patient care (C. Goeters et al., 2002).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S)-5-amino-2-(1,3-dioxoisoindol-2-yl)-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5/c14-10(16)6-5-9(13(19)20)15-11(17)7-3-1-2-4-8(7)12(15)18/h1-4,9H,5-6H2,(H2,14,16)(H,19,20)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMKLVQRQCLMCIN-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C(CCC(=O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)[C@@H](CCC(=O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30955059 | |
Record name | 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-5-hydroxy-5-iminopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30955059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Phthaloyl-L-glutamine | |
CAS RN |
3343-29-1 | |
Record name | N-Phthaloyl-L-glutamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3343-29-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Phthaloyl-L-glutamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003343291 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Phthalylglutamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88735 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-5-hydroxy-5-iminopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30955059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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